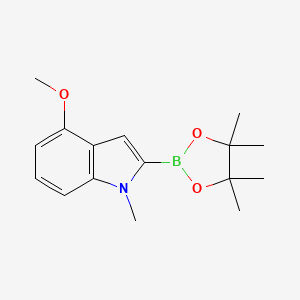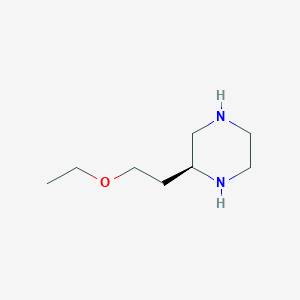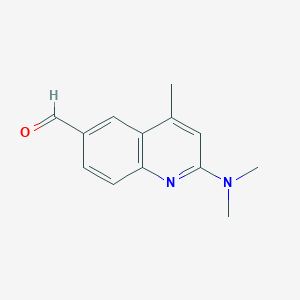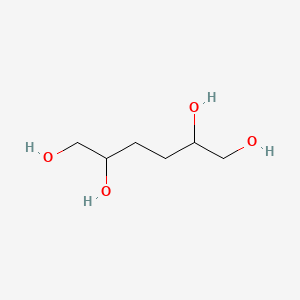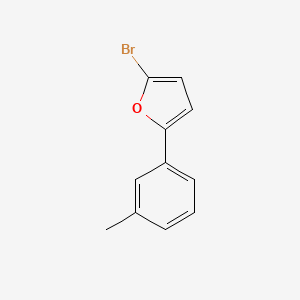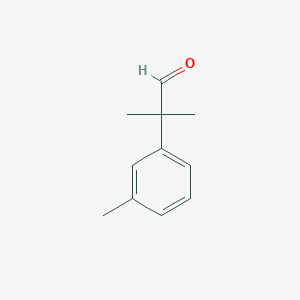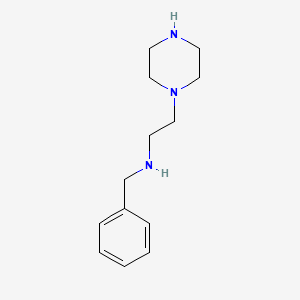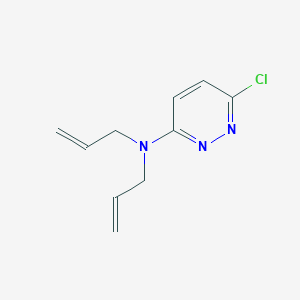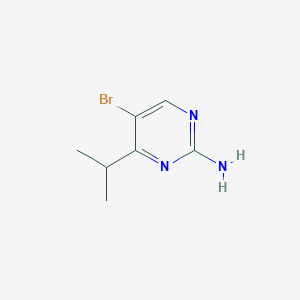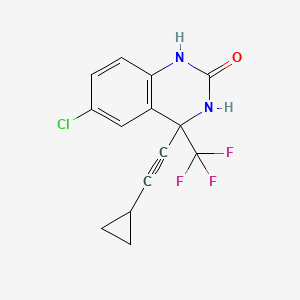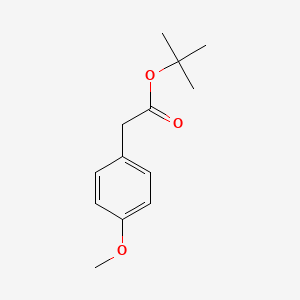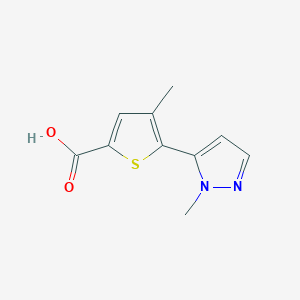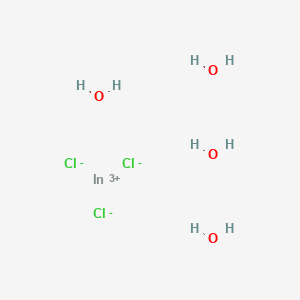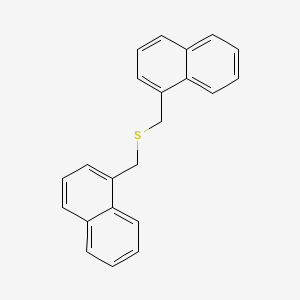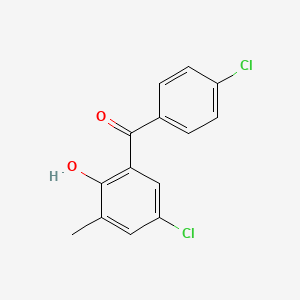
EINECS 289-287-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3,4-dichloro-2-hydroxy-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone ketone.
Reduction: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,5-Dichloro-2-hydroxy-4-methylbenzophenone
- 4’,5-Dichloro-2-hydroxybenzophenone
- 4’,5-Dichloro-3-methylbenzophenone
Uniqueness
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is unique due to the specific arrangement of its functional groups. The presence of both chlorine atoms and the hydroxyl group on the benzene ring enhances its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
86914-72-9 |
|---|---|
Fórmula molecular |
C14H10Cl2O2 |
Peso molecular |
281.1 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-11(16)7-12(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3 |
Clave InChI |
LNAURVNIKFHZNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


